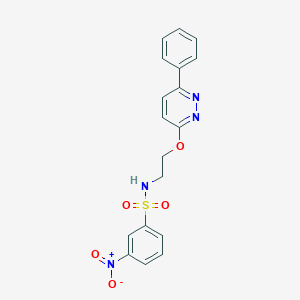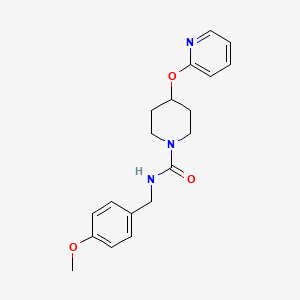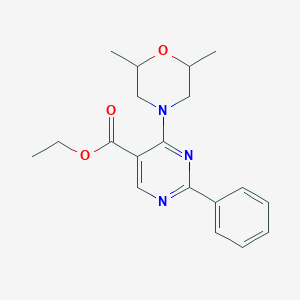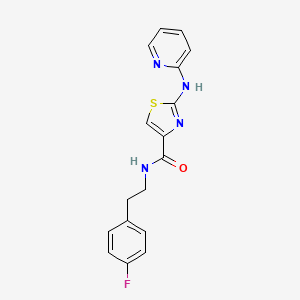![molecular formula C17H16FN5O B2778121 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one CAS No. 2380145-12-8](/img/structure/B2778121.png)
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one (abbreviated as CP-690,550) is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, and their inhibition has been shown to have therapeutic potential in a variety of diseases.
Mechanism of Action
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets and inhibits the signaling pathways of cytokines and growth factors. By inhibiting these pathways, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one can reduce inflammation and the symptoms associated with various diseases.
Biochemical and Physiological Effects:
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has been shown to reduce inflammation and joint damage. In models of psoriasis, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has been shown to reduce skin inflammation and improve skin lesions. In models of inflammatory bowel disease, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has been shown to reduce inflammation and improve gut function.
Advantages and Limitations for Lab Experiments
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-defined mechanism of action. However, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one also has some limitations. It is a relatively potent inhibitor and can have off-target effects at high concentrations. It is also not effective in all disease models, and its efficacy can vary depending on the specific disease and the stage of disease progression.
Future Directions
There are several future directions for research on 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the development of combination therapies that can enhance the efficacy of 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one in specific disease models. Finally, there is a need for further research on the long-term safety and efficacy of 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one in clinical trials.
Synthesis Methods
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The initial step involves the reaction of 6-chloro-3-pyridinylmethyl-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-2-carboxylate with 7-fluoro-4-aminquinazoline to form the intermediate 6-cyclopropyl-3-(2-(7-fluoro-4-quinazolinyl)ethyl)-2,4(1H,3H)-pyrimidinedione. This intermediate is then reacted with a series of reagents to form the final product, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one.
Scientific Research Applications
6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has been extensively studied for its therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its mechanism of action involves the inhibition of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one can reduce inflammation and the symptoms associated with various diseases.
properties
IUPAC Name |
6-cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-12-3-4-13-15(7-12)20-9-21-17(13)19-5-6-23-10-22-14(8-16(23)24)11-1-2-11/h3-4,7-11H,1-2,5-6H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARZDHXSPBLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2778039.png)

![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)
![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)
![N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2778047.png)

![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2778053.png)

![3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2778056.png)
![4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2778058.png)
![Benzo[d]thiazol-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2778060.png)
